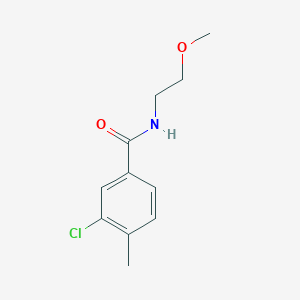
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzamide, characterized by the presence of a chloro group at the third position, a methoxyethyl group at the nitrogen atom, and a methyl group at the fourth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus trichloride to form the chloro derivative.
Alkylation: The final step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
- 3-chloro-N-(2-methoxyethyl)-4-(1-methylethoxy)benzamide
- 3-chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPYRULTUKMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
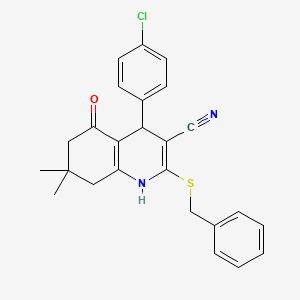
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-[2-({1-[(4-ETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMOYL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B4977362.png)
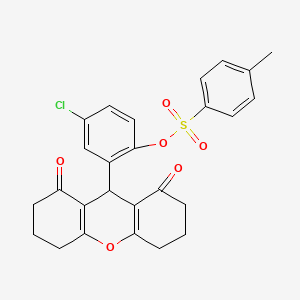
![4-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
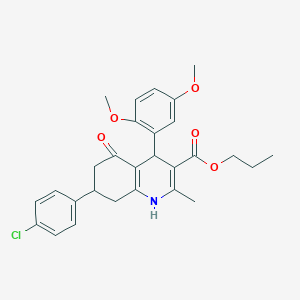
![(5E)-1-(3-Bromophenyl)-5-{[3-chloro-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4977409.png)
methanone](/img/structure/B4977418.png)
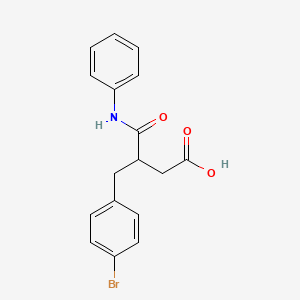
![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-[(4-Fluorophenyl)methyl]-5-[2-(1-methylpyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4977443.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
